7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves the reaction of 2-methoxyphenyl derivatives with chloro-substituted benzofuran precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can also be considered for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-(2-methoxyethoxy)methyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
- 3-Chloro-2-methylaniline
Uniqueness
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
146516-74-7 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-chloro-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11ClO3/c1-18-12-8-3-2-5-9(12)14-10-6-4-7-11(16)13(10)15(17)19-14/h2-8,14H,1H3 |
InChI Key |
MZNBSYKMMDDXCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C(=CC=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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